MFCD18317165
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Overview
Description
MFCD18317165 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial settings.
Preparation Methods
The preparation of MFCD18317165 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . This process is noted for its simplicity and suitability for large-scale industrial production. The crystal form A-I of the compound methanesulfonate is particularly favored due to its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
MFCD18317165 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, which are known for their unique reactivity and capacity to drive complex chemical transformations . Common reagents used in these reactions include hydroxyl radicals and hydrogen peroxide. The major products formed from these reactions often include quaternary ammonium cations, which are significant in drug development .
Scientific Research Applications
MFCD18317165 has a wide range of scientific research applications. In chemistry, it is used for studying oxidation reactions and the formation of quaternary ammonium compounds. In biology and medicine, its stability and reactivity make it a valuable compound for developing new pharmaceuticals and understanding biochemical pathways. Industrially, it is used in the preparation of stable and soluble pharmaceutical preparations, which are essential for large-scale production .
Mechanism of Action
The mechanism of action of MFCD18317165 involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
MFCD18317165 can be compared with other similar compounds based on its chemical structure and reactivity. Some similar compounds include other triazolo ring compounds and methanesulfonate derivatives. What sets this compound apart is its unique combination of stability, solubility, and reactivity, which makes it particularly suitable for pharmaceutical applications .
Properties
IUPAC Name |
2-chloro-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO3S/c12-10-8(11(15)16)3-6(4-13-10)9-2-1-7(5-14)17-9/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVUAMSUKXKFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687288 |
Source
|
Record name | 2-Chloro-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-02-0 |
Source
|
Record name | 2-Chloro-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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